N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine
Description
N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is a structurally complex organic compound featuring a benzylazanediyl core linked to two prop-1-yl-2-ylidene groups and hydroxylamine moieties. The presence of hydroxylamine (-NHOH) and azanediyl (-N-) groups implies dual reactivity, enabling participation in redox reactions and metal coordination. Analogous compounds, such as those with N,O-bidentate directing groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide from ), highlight the utility of such structures in metal-catalyzed C–H bond functionalization .
Properties
CAS No. |
918893-54-6 |
|---|---|
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-[1-[benzyl(2-hydroxyiminopropyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H19N3O2/c1-11(14-17)8-16(9-12(2)15-18)10-13-6-4-3-5-7-13/h3-7,17-18H,8-10H2,1-2H3 |
InChI Key |
MYGDOVAEUCDIIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CN(CC1=CC=CC=C1)CC(=NO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine typically involves the reaction of benzylamine with propionaldehyde under specific conditions to form the intermediate, which is then treated with hydroxylamine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The benzyl and propylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine exerts its effects involves its ability to form stable intermediates and react with various biological and chemical targets. The molecular targets and pathways involved include interactions with enzymes, nucleophiles, and electrophiles, leading to the formation of stable products that can be studied for their biological and chemical properties .
Comparison with Similar Compounds
Research Findings and Challenges
- X-ray crystallography (using SHELXL, as in ) and spectroscopic methods (1H/13C NMR, IR) are critical for structural confirmation .
- Stability Issues : Hydroxylamine derivatives are prone to oxidation, unlike stable QACs or penicillin salts. This necessitates inert-atmosphere handling, contrasting with the robustness of compounds in and .
- Biological Relevance : Although structurally dissimilar to benzathine benzylpenicillin, the target compound’s benzyl groups might confer some membrane permeability, akin to QACs’ cellular penetration .
Biological Activity
N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, drawing on diverse research findings and case studies.
The synthesis of this compound involves the reaction of benzyl azanediyl derivatives with prop-1-yl-2-ylidene components. The resulting compound features a hydroxylamine functional group, which is known for its reactivity and potential biological activity.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are crucial in the context of neurodegenerative diseases such as Alzheimer's disease.
Table 1: Inhibitory Activity Against AChE and BACE1
| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Donepezil | 0.046 | N/A |
| Quercetin | N/A | 4.89 |
Note: TBD = To Be Determined based on future studies.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary results indicate that it may disrupt bacterial cell membranes, leading to cell lysis. This activity was observed in laboratory settings where the compound was exposed to various bacterial strains.
The proposed mechanism of action for this compound involves interactions at the active sites of target enzymes. Molecular modeling studies suggest that the compound increases enzyme stiffness, thereby reducing flexibility and impeding function.
Study 1: Neuroprotective Effects
A study conducted on murine models demonstrated that compounds similar to this compound exhibit neuroprotective effects by inhibiting AChE activity. The results showed a significant reduction in neurodegeneration markers when treated with this compound.
Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The findings indicated that it has a broad spectrum of activity, particularly against resistant strains, suggesting its potential as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
